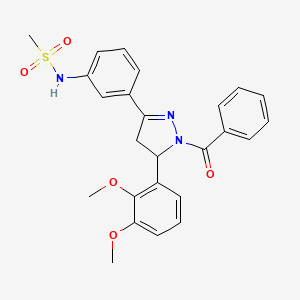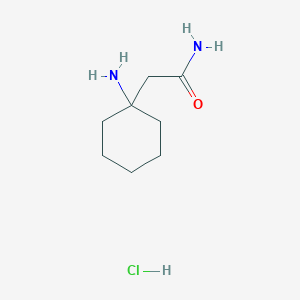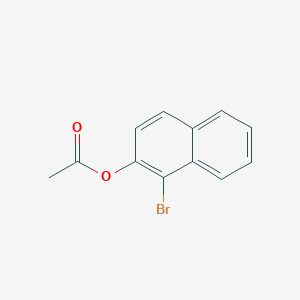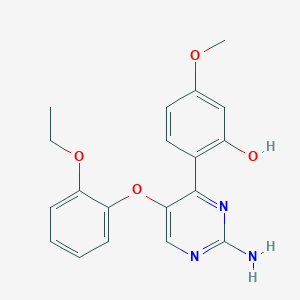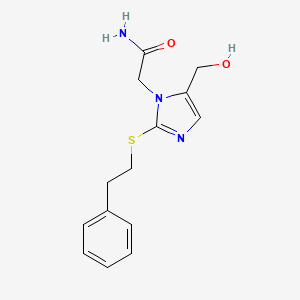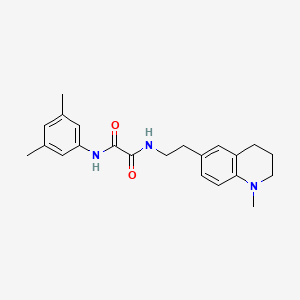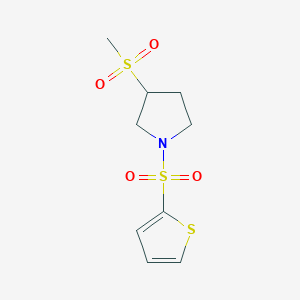
(3-Phenyl-1,2-thiazol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3-Phenyl-1,2-thiazol-5-yl)methanamine” is a heterocyclic organic compound. It contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by an empirical formula of C10H10N2S and a molecular weight of 190.26 . The SMILES string representation of the molecule is NCC1=CN=C(S1)C2=CC=CC=C2 .Physical And Chemical Properties Analysis
Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . Unfortunately, specific physical and chemical properties for “this compound” were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Derivatives of (3-Phenyl-1,2-thiazol-5-yl)methanamine have been synthesized and evaluated for their antimicrobial properties. Research by Visagaperumal et al. (2010) involved the synthesis of various derivatives, which exhibited variable degrees of antibacterial and antifungal activities. This highlights the compound's potential in contributing to the development of new antimicrobial agents (Visagaperumal et al., 2010).
Potential COVID-19 Therapeutics
In the context of the COVID-19 pandemic, a study by Abu-Melha et al. (2022) synthesized a novel series of compounds based on diazinyl-thiazol-imine moieties, showcasing significant binding affinity in molecular docking studies. These findings suggest these compounds' potential as therapeutic agents against COVID-19, warranting further investigation (Abu-Melha et al., 2022).
Catalytic Applications
Roffe et al. (2016) explored the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, including derivatives of this compound, for their catalytic applications. The palladacycles demonstrated good activity and selectivity in catalytic processes, highlighting the compound's versatility in synthetic chemistry applications (Roffe et al., 2016).
Anticancer Potential
The anticancer potential of derivatives has been a significant area of research. For instance, Mbugua et al. (2020) reported on new palladium(II) and platinum(II) complexes based on pyrrole Schiff bases, demonstrating notable anticancer activity against various human cancer cell lines. This research underscores the potential of this compound derivatives in contributing to the development of new anticancer therapies (Mbugua et al., 2020).
Zukünftige Richtungen
Thiazoles, including “(3-Phenyl-1,2-thiazol-5-yl)methanamine”, have diverse biological activities and have been the focus of much research in recent decades . Future research may focus on further exploring the biological activities of these compounds, developing new synthetic methods, and investigating their potential applications in various fields such as medicine and agriculture .
Wirkmechanismus
Target of Action
The primary targets of (3-Phenyl-1,2-thiazol-5-yl)methanamine are currently unknown. This compound belongs to the thiazole family , which is known to have diverse biological activities.
Mode of Action
Thiazole derivatives have been found to interact with multiple receptors , suggesting that this compound may also have a multi-target mode of action.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives , it is likely that this compound affects multiple pathways
Eigenschaften
IUPAC Name |
(3-phenyl-1,2-thiazol-5-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTFFVBSAKUXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1367943-38-1 |
Source


|
| Record name | (3-phenyl-1,2-thiazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(3,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2565484.png)

![4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2565487.png)
![3-butyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565489.png)
